![molecular formula C16H26N4O B12893241 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide CAS No. 57944-43-1](/img/structure/B12893241.png)
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide is a compound that features a pyrrolidine ring, a pyridine ring, and an amide linkageThe pyrrolidine ring is known for its biological activity and is often used in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common method involves the reaction of 2-aminopyridine with an appropriate bromoketone to form the pyridine ring . The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and its functionalization can be achieved through various synthetic strategies .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free conditions and mild reaction environments is often preferred to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific receptors or enzymes, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
5-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one: Similar structure but lacks the amide linkage.
N-(pyridin-2-yl)amides: Similar functional groups but different overall structure.
Uniqueness
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an amide linkage. This combination provides a unique set of chemical and biological properties that can be exploited for various applications .
Propiedades
Número CAS |
57944-43-1 |
|---|---|
Fórmula molecular |
C16H26N4O |
Peso molecular |
290.40 g/mol |
Nombre IUPAC |
6-amino-N-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C16H26N4O/c1-20-11-5-6-14(20)13-8-9-15(18-12-13)19-16(21)7-3-2-4-10-17/h8-9,12,14H,2-7,10-11,17H2,1H3,(H,18,19,21) |
Clave InChI |
LZWWDMOUJQUQNK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=CN=C(C=C2)NC(=O)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
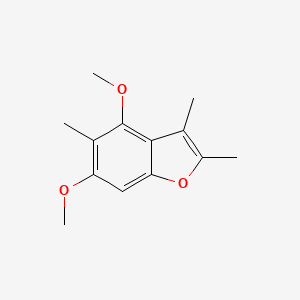
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)

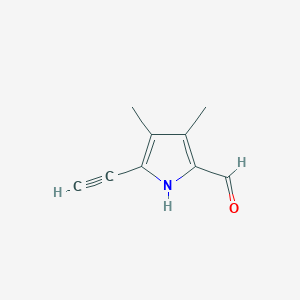
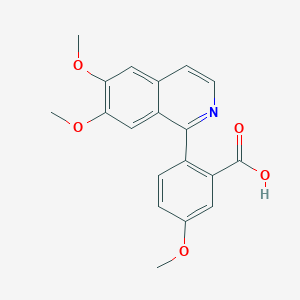



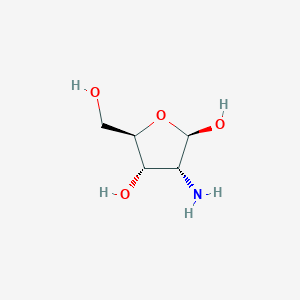
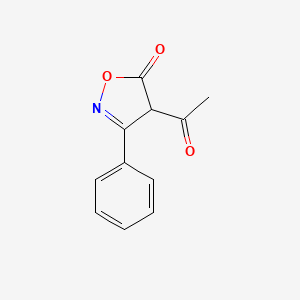
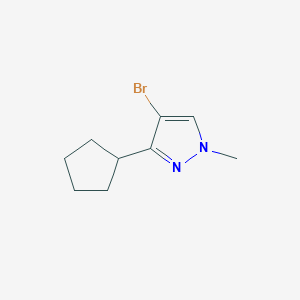
![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
